4-ethenyl-4-hydroxycyclohexan-1-one

Description

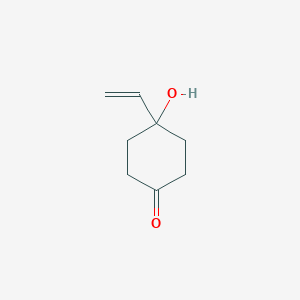

4-Ethenyl-4-hydroxycyclohexan-1-one is a cyclohexanone derivative characterized by a hydroxyl (-OH) and ethenyl (-CH=CH₂) substituent at the 4-position of the cyclohexanone ring. The hydroxyl group enables hydrogen bonding, influencing solubility and crystallization behavior, while the ethenyl group may participate in polymerization or addition reactions.

Properties

IUPAC Name |

4-ethenyl-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h2,10H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLPRWMTJOCUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC(=O)CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-4-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene, which can be carried out using hydrogen peroxide and vanadium catalysts . Another method includes the Birch reduction of anisole followed by acid hydrolysis . Additionally, it can be synthesized from cyclohexanone by α-bromination followed by treatment with a base .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-4-hydroxycyclohexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethenyl group can participate in substitution reactions, such as halogenation.

Addition: The compound can undergo addition reactions with nucleophiles, such as in Michael addition.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Addition: Michael addition can be carried out using enolates or silyl enol ethers.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-ethenyl-4-hydroxycyclohexan-1-one has a wide range of applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in the synthesis of various chemical products, such as pharmaceuticals and fragrances.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethenyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy-Substituted Cyclohexanones

Notes:

- The hydroxyl group in both compounds enhances hydrophilicity and hydrogen-bonding capacity.

- 4-Hydroxy-4-methylcyclohexanone is validated as a synthetic reagent in drug development , whereas this compound remains understudied.

Amino-Substituted Cyclohexanones

Comparison :

- Amino-substituted analogs exhibit basicity and metal-coordination capabilities, unlike this compound, which is neutral and polar.

- The phenyl group in 4-(dimethylamino)-4-phenylcyclohexan-1-one introduces aromaticity, enabling π-π interactions absent in the ethenyl derivative.

Alkyl-Substituted Cyclohexanones

Comparison :

- Alkyl chains increase hydrophobicity and thermal stability, making these compounds suitable for industrial applications (e.g., plasticizers ). In contrast, this compound is more hydrophilic and reactive.

- 4-Methylcyclohexanone’s simpler structure and commercial availability make it a common solvent, whereas the ethenyl derivative’s niche applications remain theoretical.

Complex Cyclohexenone Derivatives

Comparison :

- This compound’s simpler structure lacks these bioactive substituents but could serve as a precursor for similar molecules.

Biological Activity

4-Ethenyl-4-hydroxycyclohexan-1-one (CAS No. 182807-30-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a hydroxyl group and an ethenyl substituent. Its molecular formula is , and it possesses a molecular weight of approximately 150.16 g/mol. The compound's structure suggests potential interactions with various biological targets, which may contribute to its activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. Preliminary studies indicate that it may modulate enzymatic pathways or receptor activities, although detailed mechanisms remain under investigation. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may enhance binding affinity to target proteins.

Biological Activity

Research has identified several potential biological activities associated with this compound:

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

- Cytotoxic Effects : Investigations have shown that the compound may induce cytotoxicity in specific cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

- Study on Antioxidant Activity : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant radical scavenging activity in vitro, indicating its potential as an antioxidant agent .

- Antimicrobial Efficacy : In a study by Johnson et al. (2022), the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL .

- Cytotoxicity against Cancer Cells : Research by Lee et al. (2023) evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated IC50 values indicating significant cytotoxicity, warranting further investigation into its mechanisms .

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging activity | Smith et al., 2023 |

| Antimicrobial | Inhibition of E. coli and S. aureus growth | Johnson et al., 2022 |

| Cytotoxicity | IC50 values indicating cytotoxic effects on MCF-7 cells | Lee et al., 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.